molecular formula C11H16O2 B8492431 2-(5-Norbornen-2-yl)methyl-1,3-dioxolane

2-(5-Norbornen-2-yl)methyl-1,3-dioxolane

Cat. No.: B8492431
M. Wt: 180.24 g/mol
InChI Key: LQBWCRUOTBACSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Norbornen-2-yl)methyl-1,3-dioxolane is a bicyclic ether derivative featuring a 1,3-dioxolane ring substituted with a norbornenylmethyl group. The norbornene moiety (bicyclo[2.2.1]hept-2-ene) introduces steric bulk and π-electron density, influencing the compound’s reactivity and physical properties.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,3-dioxolane

InChI

InChI=1S/C11H16O2/c1-2-9-5-8(1)6-10(9)7-11-12-3-4-13-11/h1-2,8-11H,3-7H2

InChI Key

LQBWCRUOTBACSI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2CC3CC2C=C3

Origin of Product

United States

Comparison with Similar Compounds

1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-en-2-yl)-4-(methoxymethyl) (CAS 31969-66-1)

  • Structure: Contains a methoxy-substituted norbornene and a methoxymethyl group on the dioxolane ring.
  • Key Differences: Additional methoxy groups enhance electron-donating capacity and solubility in polar solvents compared to the unsubstituted norbornenylmethyl group in the target compound.
  • Applications : Likely used in asymmetric catalysis, similar to Ru(II) complexes with dioxolane ligands (e.g., ).
  • Synthesis: Derived from bicyclic ketone intermediates, as seen in norbornene carboxylate synthesis .

2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane

  • Structure: Features a bicyclo[2.2.2]octene system, which is less strained than norbornene.
  • Key Differences : Reduced ring strain alters reactivity in cycloaddition reactions. The isopropyl group increases hydrophobicity.
  • Applications: Potential monomer for low-polarity polymers or intermediates in fragrance chemistry .

Substituent Effects on Dioxolane Reactivity

2-Methyl-1,3-dioxolane (CAS 497-26-7)

  • Structure : Simplest analogue with a methyl group.
  • Key Differences : Lacks π-electrons and steric bulk, leading to higher volatility (boiling point ~95°C ) and faster hydrolysis rates via A-1 mechanisms .
  • Applications : Solvent or protecting group in organic synthesis.

2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1)

  • Structure : Chloromethyl substituent introduces electrophilic character.
  • Key Differences: Enhanced reactivity in nucleophilic substitutions (e.g., forming neonicotinoid derivatives ).
  • Safety: Classified as a flammable liquid (Hazard Class 3.2 ), unlike the non-halogenated target compound.

2-(4-Chloro-3-fluoro-phenoxy)methyl-1,3-dioxolane

  • Structure : Aromatic substituent with halogen atoms.
  • Key Differences : Electron-withdrawing groups reduce dioxolane ring stability but enable applications in agrochemicals .

Functional Group Comparisons

[(Trifluoromethyl)thio]methyl-1,3-dioxolane (Compound 20)

  • Structure : Contains a -SCF₃ group.
  • Key Differences: High electronegativity and lipophilicity make it suitable for medicinal chemistry, contrasting with the norbornenyl group’s use in catalysis .

2-Ethynyl-2-methyl-1,3-dioxolane

  • Structure : Ethynyl group enables click chemistry (e.g., Huisgen cycloaddition).
  • Key Differences: The alkyne’s linear geometry vs. norbornene’s bicyclic structure directs divergent reactivity profiles .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituent Boiling Point (°C) Applications
2-(5-Norbornen-2-yl)methyl-1,3-dioxolane C₁₁H₁₄O₂ Not provided Norbornenylmethyl ~200–220 (estimated) Catalysis, polymer chemistry
2-Methyl-1,3-dioxolane C₄H₈O₂ 497-26-7 Methyl 95 Solvent, protecting group
2-Chloromethyl-1,3-dioxolane C₄H₇ClO₂ 2568-30-1 Chloromethyl 150–160 Agrochemical intermediates
1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-en-2-yl)-4-(methoxymethyl) C₁₅H₂₄O₅ 31969-66-1 Methoxy-norbornene, methoxymethyl >250 Asymmetric catalysis

Research Findings and Mechanistic Insights

  • Hydrolysis Stability: The norbornenyl group’s steric bulk likely stabilizes this compound against hydrolysis compared to 2-methyl-1,3-dioxolane, which undergoes rapid A-1 hydrolysis .
  • Catalytic Applications : Ru(II) complexes with dioxolane ligands (e.g., ) suggest that the target compound could act as a chiral ligand in asymmetric hydrogenation, leveraging its rigid bicyclic framework.

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